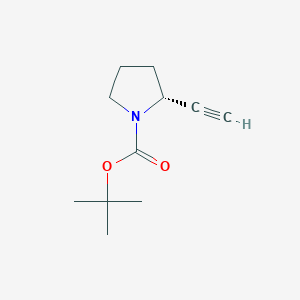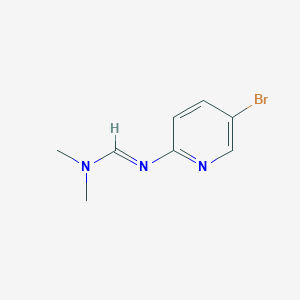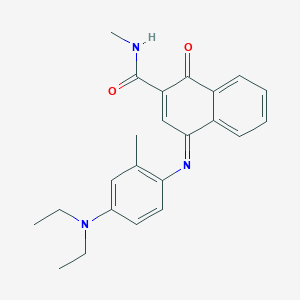
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Overview
Description
Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .
Molecular Structure Analysis
The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
Physical And Chemical Properties Analysis
Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .
Scientific Research Applications
Organic Synthesis and Drug Development
®-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: serves as a versatile scaffold in organic synthesis and drug development . Researchers have explored its potential as a building block for creating novel molecules with specific biological activities. By strategically modifying the substituents on the pyrrolidine ring, scientists can tailor its reactivity and optimize its pharmacological properties.
Anticancer Activity
While specific studies on this compound’s anticancer properties are limited, related imidazo [1,2-a]pyrazines have shown promise. Researchers have synthesized derivatives and evaluated their in-vitro anticancer activity against human cancer cell lines. Further exploration of this compound’s potential as an anticancer agent is warranted .
CO2 Fixation
In recent years, chiral pyrrolidine-functionalized compounds have been investigated for their ability to catalyze CO2 fixation reactions. For example, an open Zn(II) site in a related compound acts as an efficient catalyst for CO2 cyclic addition, leading to the formation of high-value chiral cyclic carbonates with excellent yields and enantioselectivity .
Future Directions
properties
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471947 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128510-88-3 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)






![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)



